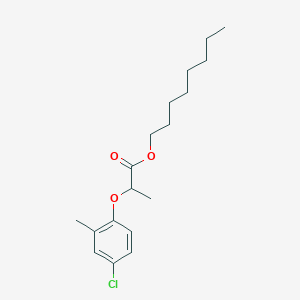

Octyl 2-(4-chloro-2-methylphenoxy)propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Octyl 2-(4-chloro-2-methylphenoxy)propanoate is an organic compound with the molecular formula C18H27ClO3. It is a colorless to pale yellow liquid with a characteristic strawberry-like odor. This compound is primarily used as an insecticide in agricultural settings to control various pests such as mites, leafhoppers, and beetles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves the esterification of octanol with 2-(4-chloro-2-methylphenoxy)propanoic acid. The process can be summarized in the following steps :

Sulfonation: L-ethyl lactate is sulfonated using p-toluenesulfonyl chloride to obtain a sulfonyl ester compound.

Etherification: The sulfonyl ester compound undergoes etherification with 4-chloro-o-cresol to form an aromatic ether ester compound.

Ester Exchange: The aromatic ether ester compound is subjected to ester exchange with n-octanol to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing the optical loss of the raw materials .

化学反应分析

Octyl 2-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Biological Applications

Octyl 2-(4-chloro-2-methylphenoxy)propanoate has been studied for its potential biological activities, making it relevant in pharmacological research:

1. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects through its interactions with specific enzymes and receptors involved in inflammatory pathways.

2. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, which could be beneficial in developing new antimicrobial agents.

3. Enzyme Inhibition

The compound may inhibit certain enzymes, thereby modulating biochemical pathways critical to various biological processes.

Medicinal Applications

The medicinal potential of this compound extends to therapeutic uses:

1. Drug Development

Its structural characteristics make it a candidate for drug formulation targeting specific diseases, particularly those involving inflammation and infection.

2. Pharmacokinetics Studies

The compound is utilized as a standard in high-performance liquid chromatography (HPLC) for analyzing drug formulations and understanding the pharmacokinetics of similar compounds .

Industrial Applications

In industrial chemistry, this compound serves several functions:

1. Specialty Chemicals Production

Due to its unique properties, it is used in the production of specialty chemicals, coatings, and polymers .

2. Herbicide Development

As a fatty acid derivative, it has been explored for use as an herbicide, contributing to agricultural practices by controlling unwanted vegetation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: HPLC Application

In a pharmacokinetic study, this compound was successfully separated using reverse-phase HPLC with acetonitrile-water-phosphoric acid as the mobile phase. This method demonstrated scalability and effectiveness for isolating impurities in drug formulations .

作用机制

The mechanism of action of Octyl 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of nerve cells, leading to paralysis and eventual death of the pests. The molecular targets include ion channels and neurotransmitter receptors in the insect nervous system .

相似化合物的比较

Octyl 2-(4-chloro-2-methylphenoxy)propanoate can be compared with other similar compounds such as:

2-(4-chloro-2-methylphenoxy)propanoic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

4-chloro-o-cresol: Another related compound used in the etherification step of the synthesis.

Octanol: Used in the ester exchange step, it is a key reagent in the production of this compound.

The uniqueness of this compound lies in its specific application as an insecticide and its characteristic strawberry-like odor, which distinguishes it from other similar compounds .

生物活性

Octyl 2-(4-chloro-2-methylphenoxy)propanoate, commonly referred to as Mecoprop-2-octyl ester, is an organic compound belonging to the class of 2-phenoxypropionic acid esters. It has garnered attention in various fields, particularly in agriculture as a herbicide and in analytical chemistry for its role as a standard in high-performance liquid chromatography (HPLC). This article explores its biological activity, including mechanisms of action, interactions with biological systems, and potential applications.

- Molecular Formula : C₁₈H₂₃ClO₃

- Molecular Weight : Approximately 326.86 g/mol

- Structure : The compound features an octyl group linked to the ester functional group derived from 2-(4-chloro-2-methylphenoxy)propionic acid.

Research indicates that this compound interacts with various biological targets, influencing enzyme activity and receptor signaling pathways. Its mechanism of action is closely related to its structural components, which allow it to mimic natural plant hormones, thereby affecting growth and development processes.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Herbicidal Activity | Exhibits selective herbicidal properties against broadleaf weeds by disrupting hormonal balance. |

| Enzyme Interaction | Potential inhibition or activation of specific enzymes involved in metabolic pathways. |

| Cellular Uptake | May influence cellular uptake mechanisms, particularly in plant cells. |

Studies and Findings

- Herbicidal Efficacy : Studies have demonstrated that this compound effectively inhibits the growth of certain weed species by mimicking auxins, leading to uncontrolled growth responses in plants. This property has made it a candidate for use as a selective herbicide in agricultural practices.

- Analytical Applications : The compound has been utilized in HPLC for the separation and analysis of phenoxypropionic acid derivatives. Research has shown successful separation using reverse-phase HPLC columns with mobile phases containing acetonitrile and phosphoric acid, highlighting its utility in analytical chemistry.

- Microbial Degradation Studies : Investigations into the biodegradation of related compounds have identified microorganisms capable of degrading chlorinated phenoxyacetic acids, suggesting that this compound may also undergo microbial transformation in environmental settings .

Case Study 1: Herbicidal Application

A field study conducted on the efficacy of this compound demonstrated significant reductions in weed biomass compared to untreated controls. The study highlighted its potential for integrated weed management strategies.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated the persistence and degradation pathways of this compound in soil. Results indicated that while the compound is relatively stable, it can be metabolized by soil microorganisms, leading to less harmful byproducts over time.

属性

IUPAC Name |

octyl 2-(4-chloro-2-methylphenoxy)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClO3/c1-4-5-6-7-8-9-12-21-18(20)15(3)22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQMRXFSCXUHMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。